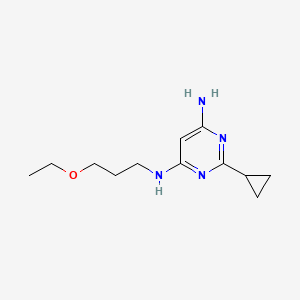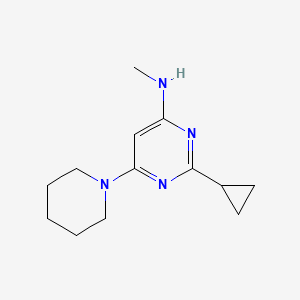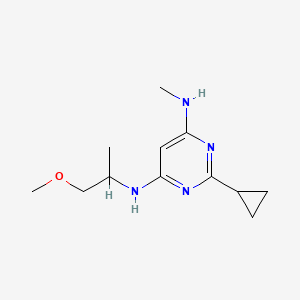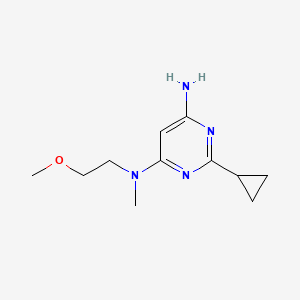
3-(5-Methoxypyridin-3-yl)-2-methylpropionic acid
説明
3-(5-Methoxypyridin-3-yl)-2-methylpropionic acid, also known as 5-methoxy-3-methylpyridine-2-propionic acid (5-MPMPA), is an organic compound that has been studied extensively in recent years. It is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. 5-MPMPA is of interest for its potential applications in pharmaceuticals, biochemistry, and other fields.
科学的研究の応用
5-MPMPA has been studied for its potential applications in pharmaceuticals, biochemistry, and other fields. It has been used as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 5-MPMPA has also been studied as a potential drug for the treatment of neuropathic pain and various other neurological disorders. In addition, it has been used to study the effects of FAAH inhibition on behavior in animal models.
作用機序
5-MPMPA inhibits FAAH by binding to the enzyme and preventing it from catalyzing the hydrolysis of endocannabinoids. This results in an increase in the levels of endocannabinoids, which can then bind to cannabinoid receptors in the brain and produce a range of effects.
Biochemical and Physiological Effects
The effects of 5-MPMPA on the body depend on the endocannabinoids that are increased by its inhibition of FAAH. For example, the endocannabinoid anandamide is involved in a range of physiological processes, including pain perception, appetite, and memory. Thus, the inhibition of FAAH by 5-MPMPA can lead to changes in these processes.
実験室実験の利点と制限
5-MPMPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the body can be easily measured. However, there are also some limitations to its use. For example, the effects of 5-MPMPA may not be consistent across different species, and the compound may be toxic at high doses.
将来の方向性
There are several potential future directions for research on 5-MPMPA. One possible area of study is the development of new syntheses methods for the compound. Another is the exploration of its potential therapeutic applications, such as its use in the treatment of neurological disorders. Additionally, further research could be conducted on the biochemical and physiological effects of 5-MPMPA and its potential side effects. Finally, further study could be done to investigate the potential for 5-MPMPA to be used as an insecticide.
特性
IUPAC Name |
3-(5-methoxypyridin-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(10(12)13)3-8-4-9(14-2)6-11-5-8/h4-7H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQVSWQHMPBODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
